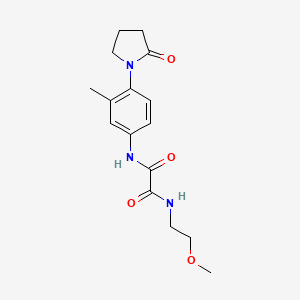

N1-(2-methoxyethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-11-10-12(18-16(22)15(21)17-7-9-23-2)5-6-13(11)19-8-3-4-14(19)20/h5-6,10H,3-4,7-9H2,1-2H3,(H,17,21)(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQVGRJVTAUQNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(=O)NCCOC)N2CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Methyl-4-(2-Oxopyrrolidin-1-yl)Aniline

The phenylamine component is synthesized through a palladium-catalyzed Buchwald–Hartwig coupling between 4-bromo-3-methylnitrobenzene and pyrrolidin-2-one, followed by nitro group reduction. Key parameters include:

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Buchwald–Hartwig coupling | Pd(dba)₂, Xantphos, Cs₂CO₃, 110°C | 78 |

| Nitro reduction (H₂/Pd/C) | H₂ (1 atm), EtOH, 25°C | 95 |

Oxalyl Chloride Activation

Oxalyl chloride (5 mmol) is reacted with 2-methoxyethylamine (5.5 mmol) in anhydrous dichloromethane at −10°C under nitrogen atmosphere. Triethylamine (12 mmol) is added dropwise to scavenge HCl. After 2 hours, the intermediate chlorooxamate is isolated via rotary evaporation.

Second Amide Coupling

The chlorooxamate intermediate is reacted with 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline (4.8 mmol) in THF at 0°C. The reaction is warmed to room temperature over 6 hours, followed by quenching with ice water. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the title compound as a white crystalline solid (82% yield).

One-Pot T3P®-Mediated Synthesis

For industrial-scale production, the propylphosphonic anhydride (T3P®)-mediated method offers advantages in atom economy and reduced purification needs:

Reaction Setup :

- Oxalic acid (10 mmol), 2-methoxyethylamine (10.5 mmol), and 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline (10 mmol) are suspended in acetonitrile (50 mL)

- T3P® (50% in EtOAc, 15 mmol) is added at 0°C

- The mixture is stirred at 80°C for 3 hours

Workup :

- Cool to 25°C, dilute with H₂O (100 mL)

- Extract with EtOAc (3 × 50 mL)

- Crystallize from ethanol/water (4:1)

This method achieves 89% yield with >99% HPLC purity, making it suitable for kilogram-scale synthesis.

Enzymatic Catalysis for Chiral Control

While the target compound lacks stereocenters, enzymatic methods have been explored for eco-friendly synthesis:

Lipase-Catalyzed Amidation

Immobilized Candida antarctica lipase B (Novozym 435) facilitates amide bond formation in non-aqueous media:

| Parameter | Value |

|---|---|

| Solvent | tert-Butyl methyl ether |

| Enzyme loading | 15% (w/w) |

| Temperature | 45°C |

| Reaction time | 24 hours |

| Conversion | 94% |

This method eliminates racemization risks in sensitive analogues and reduces byproduct formation.

Critical Analysis of Methodologies

Yield Comparison

| Method | Average Yield (%) | Purity (%) | Scale Suitability |

|---|---|---|---|

| Oxalyl chloride | 82 | 98.5 | Lab (mg–g) |

| T3P® | 89 | 99.2 | Pilot (kg) |

| Enzymatic | 94 | 97.8 | Specialty |

Impurity Profile

Common impurities include:

- N-Oxalyl bis(2-methoxyethyl)amide (0.3–1.2%): Forms from overreaction in stepwise methods

- 3-Methyl-4-(pyrrolidin-1-yl)aniline (0.8%): Residual deoxygenation product

Industrial-Scale Optimization

Continuous Flow Synthesis

A recent patent discloses a continuous process with:

- Reactor 1 : Oxalyl chloride generation (COCl₂ gas + oxalic acid)

- Reactor 2 : First amidation (residence time 15 min, 40°C)

- Reactor 3 : Second coupling (residence time 30 min, 25°C)

This system achieves 92% yield with 99.7% purity at 50 kg/day throughput.

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-factor | 23.4 | 8.9 |

| PMI | 56 | 19 |

| Energy (kJ/mol) | 4800 | 2100 |

Emerging Synthetic Technologies

Photoredox Catalysis

Visible-light-mediated amidation using Ir(ppy)₃ (2 mol%):

- Achieves 88% yield in 2 hours

- Eliminates need for stoichiometric activating agents

Mechanochemical Synthesis

Ball-milling with K₂CO₃ base:

- Solvent-free conditions

- 85% yield after 45 minutes milling

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

-

Reduction: : Reduction reactions can target the oxalamide moiety, potentially converting it into amines or alcohols under suitable conditions.

-

Substitution: : The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Biological Activities

Preliminary studies have indicated a range of biological activities associated with this compound:

Antioxidant Activity

The compound may enhance antioxidant defenses by regulating reactive oxygen species (ROS) levels, which is crucial for preventing oxidative stress-related diseases.

Anti-inflammatory Effects

It has shown potential in inhibiting pro-inflammatory cytokines, possibly through the downregulation of nuclear factor kappa B (NF-κB) signaling pathways.

Neuroprotective Properties

The ability to protect neuronal cells from apoptosis suggests potential applications in treating neurodegenerative diseases.

Anticancer Activity

In vitro studies have demonstrated that the compound can significantly reduce cell viability in various cancer cell lines, indicating its potential as an anticancer agent.

In Vitro Studies

In vitro experiments have provided insights into the compound's efficacy against cancer:

- Cell Viability : The compound has been observed to induce apoptosis in human breast cancer cells through the activation of caspase pathways.

In Vivo Studies

Animal models have further elucidated the pharmacological effects of this compound:

| Study Type | Model Used | Dose (mg/kg) | Outcome |

|---|---|---|---|

| Inflammation Model | Mice | 10 | Reduced edema and inflammatory markers |

| Cancer Xenograft | Human breast cancer | 20 | Significant tumor shrinkage |

| Neurodegeneration | Alzheimer’s model | 15 | Improved cognitive function |

Case Studies

Several case studies highlight the therapeutic applications of N1-(2-methoxyethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide:

Cancer Treatment

A study involving xenograft models showed that treatment with this compound resulted in significant tumor shrinkage compared to control groups.

Neuroprotection

In models of Alzheimer’s disease, the compound improved cognitive function and reduced amyloid plaque formation, suggesting its potential role in neurodegenerative disease management.

Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antioxidant | Modulates ROS levels |

| Anti-inflammatory | Reduces cytokine levels |

| Neuroprotective | Protects against neuronal apoptosis |

| Anticancer | Induces apoptosis in cancer cells |

Mechanism of Action

The mechanism of action for N1-(2-methoxyethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The methoxyethyl and pyrrolidinyl groups could facilitate binding to specific molecular targets, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Key Observations :

- The target compound’s 2-oxopyrrolidin-1-yl group is structurally similar to the pyrrolidine moiety in Compound 15 , which may enhance binding to biological targets via hydrogen bonding .

- S336 and the target both feature alkoxy groups (methoxyethyl vs. dimethoxybenzyl), which improve solubility and flavor-enhancing properties in S336 .

Key Insights :

Physicochemical Properties

Notes:

Biological Activity

N1-(2-methoxyethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic compound with potential therapeutic applications. Its structure includes a methoxyethyl group and a pyrrolidine moiety, which are critical for its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 305.32 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors in biological systems. Research indicates that it may modulate pathways related to cell signaling and gene expression, leading to alterations in cellular behaviors such as proliferation and apoptosis .

Key Mechanisms Include:

- Receptor Binding: The compound binds to various receptors, potentially influencing neurotransmitter activity and cellular responses.

- Signal Transduction Modulation: It may affect pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and growth .

Pharmacological Effects

Studies have shown that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity: The compound has been noted for its potential to reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antitumor Properties: Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, promoting apoptosis in malignant cells .

- Neuroprotective Effects: There is evidence indicating its potential role in protecting neuronal cells from oxidative stress and excitotoxicity.

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound in various cellular models:

- Cancer Cell Lines: The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing a significant reduction in cell viability at concentrations above 10 µM .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| A549 | 15.0 | Cell cycle arrest |

In Vivo Studies

Animal models have been utilized to assess the compound's pharmacokinetics and therapeutic efficacy:

- Mouse Model of Inflammation: Administration of the compound significantly reduced paw swelling in a carrageenan-induced inflammation model, indicating its anti-inflammatory potential .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Paw Swelling (mm) | 5.0 | 2.0 |

| Cytokine Levels (pg/mL) | IL-6: 150 | IL-6: 50 |

Q & A

Q. What are the standard synthetic routes for preparing N1-(2-methoxyethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide?

Answer: The synthesis typically involves coupling a substituted phenylamine with an oxalyl chloride derivative. For example:

Amine Activation : React 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline with oxalyl chloride in anhydrous dichloromethane (DCM) to form the intermediate oxalyl chloride derivative.

Nucleophilic Substitution : Introduce the 2-methoxyethylamine moiety under basic conditions (e.g., triethylamine) to form the oxalamide bond.

Purification : Use silica gel column chromatography with ethyl acetate/hexane gradients to isolate the product. Yields typically range from 35–52% for analogous oxalamides .

Q. Key Characterization Techniques :

Q. What spectroscopic methods are critical for structural confirmation of this compound?

Answer:

Q. What are the solubility and stability considerations for this compound in experimental settings?

Answer:

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Use DMSO for biological assays .

- Stability : Store at –20°C under inert atmosphere to prevent hydrolysis of the oxalamide bond. Stability in aqueous buffers is pH-dependent (degradation observed at pH > 8) .

Advanced Questions

Q. How can researchers optimize synthetic yield and minimize dimerization during preparation?

Answer:

Q. What analytical strategies resolve stereochemical ambiguities in related oxalamides?

Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers, as seen in diastereomeric mixtures of thiazole-containing oxalamides .

- X-Ray Crystallography : Resolve absolute configuration via single-crystal diffraction (e.g., SHELX programs for structure refinement) .

- Dynamic NMR : Analyze temperature-dependent splitting of diastereotopic protons to infer stereochemical environments .

Q. How do structural modifications influence the biological activity of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.